

The Molecular Glue Indisulam: A Technical Guide to its Impact on Gene Expression

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For Researchers, Scientists, and Drug Development Professionals

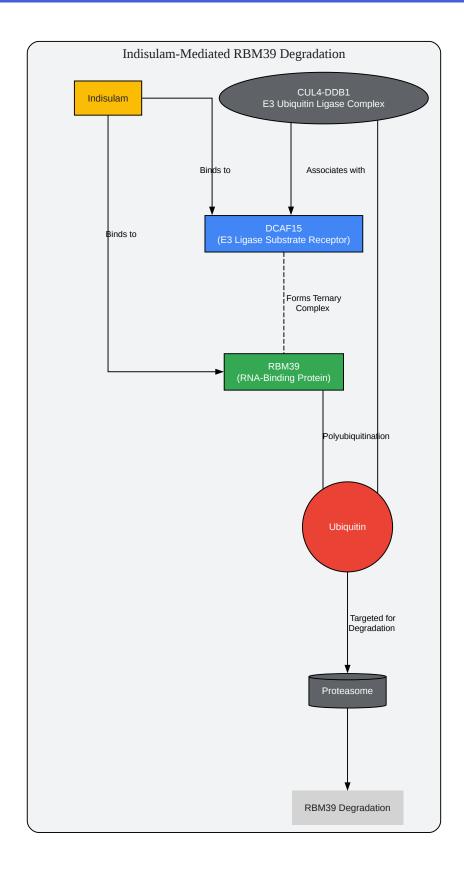
Abstract

Indisulam, an aryl sulfonamide, has garnered significant attention in oncology research for its potent anti-cancer activity. Initially identified through phenotypic screens, its mechanism of action has been elucidated as a "molecular glue." This guide provides an in-depth technical overview of **indisulam**'s core mechanism, focusing on its profound impact on gene expression. We will delve into the targeted degradation of RNA-binding motif protein 39 (RBM39), the subsequent disruption of RNA splicing, and the downstream consequences on cellular pathways, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

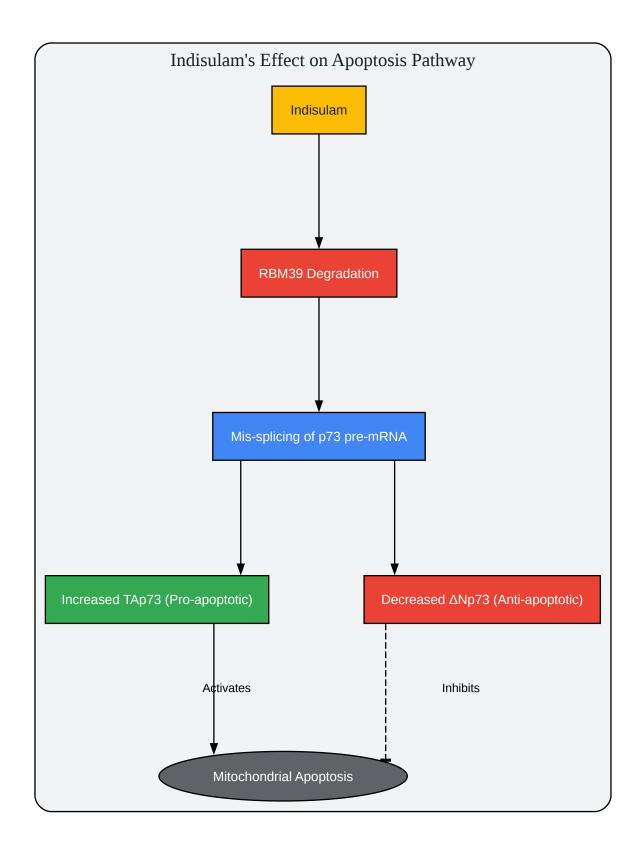
Core Mechanism of Action: RBM39 Degradation

Indisulam functions by inducing the proximity of the E3 ubiquitin ligase substrate receptor DCAF15 and the RNA-binding protein RBM39.[1][2][3][4][5] This ternary complex formation facilitates the polyubiquitination and subsequent proteasomal degradation of RBM39.[1][2][3] The degradation of RBM39, a key component of the spliceosome, is the primary event through which indisulam exerts its effects on gene expression.[1][2] The closely related splicing factor RBM23 is also degraded by indisulam through a similar mechanism.[6][7] The sensitivity of cancer cells to indisulam is correlated with the expression levels of DCAF15.[2]

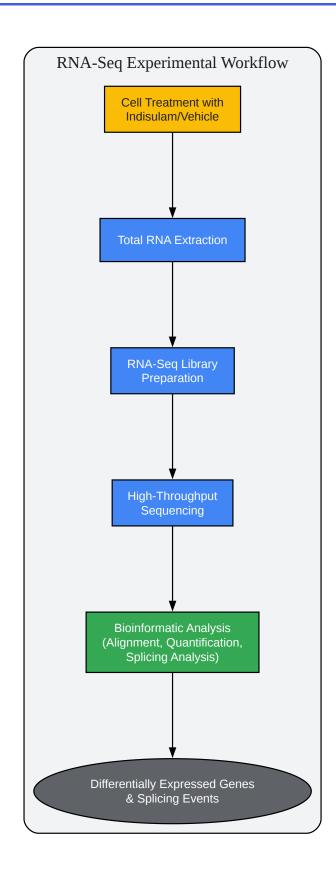












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